molecular formula C8H10N2O2 B1322435 2-Ethyl-6-nitroaniline CAS No. 59816-94-3

2-Ethyl-6-nitroaniline

Cat. No. B1322435
CAS RN: 59816-94-3
M. Wt: 166.18 g/mol
InChI Key: GZOOCJUOEDETNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroanilines generally involves the nitration of arenes and the reduction of nitroarenes . A specific synthesis technique for a similar compound, 2-Methyl-6-nitroaniline, has been studied. In this method, acetylation and nitration of 2-methylaniline were completed in one pot .


Chemical Reactions Analysis

Nitroanilines can undergo a variety of reactions. They can participate in direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . They can also react with Grignard reagents to form diarylamines .

Scientific Research Applications

  • Solubility and Thermodynamics : The solubility of related nitroaniline compounds in different solvent systems has been extensively studied. For instance, the solubility of 2-methyl-6-nitroaniline in various binary mixed solvents like ethyl acetate and alcohols has been determined, showing that solubility increases with temperature and the mass fraction of ethyl acetate. These studies are crucial for the practical production and purification processes of such compounds (Cong et al., 2017).

  • Catalytic Reduction : Research has also focused on the reduction of nitroaniline compounds to less toxic products. For example, the catalytic reduction of 2-nitroaniline to o-phenylenediamine using various catalytic systems has been reviewed, which is significant in terms of environmental contamination and toxicity (Naseem et al., 2017).

  • Phase Diagrams in Binary Mixtures : The study of phase diagrams for binary mixtures involving similar compounds like N-ethyl-4-nitroaniline has been reported. These studies are essential for understanding the eutectic behaviors and solubility correlations in various solvents, aiding in the development of new materials and pharmaceuticals (Trache et al., 2013).

  • Spectrophotometric Applications : Nitroaniline derivatives have been used as spectrophotometric reagents in the determination of various compounds, highlighting their utility in analytical chemistry. For instance, different nitroanilines were tested for determining ethinylestradiol in pharmaceutical formulations (Teixeira et al., 2011).

  • Molecular Structure Investigations : There are studies focused on the crystal structure and theoretical investigations of nitroaniline derivatives. These studies provide insights into the molecular geometry, electronic absorption spectra, and thermodynamic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Ceylan et al., 2016).

  • Stabilizer Applications : In propellant chemistry, derivatives of nitroaniline, like N-methyl-P-nitroaniline, have been studied for their stability and solubility in various media. This research is crucial for developing more efficient and stable propellants (Tang et al., 2017).

Safety And Hazards

Nitroanilines are generally considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled. They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-ethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOCJUOEDETNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-nitroaniline

Synthesis routes and methods I

Procedure details

A solution of N-(2-ethyl-6-nitrophenyl)actamide (Example 139e) (0.62 g, 2.98 mmol) in EtOH (21 mL) and concentrated HCl (13 mL) was refluxed for 24 h. EtOH was evaporated, the residue was diluted with water (10 mL) and the pH was adjusted to pH˜8 with NaOH (2.0M aqueous solution). The neutralized solution was extracted with EtOAc (3×50 mL), the combined extract was washed with water and brine, and dried with anhydrous MgSO4. The filtrate was evaporated and the residue was purified on HPLC to give 0.32 g (64%) of 2-ethyl-6-nitroaniline as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 7.82-7.87 (m, 1H), 7.27-7.32 (m, 1H), 7.16 (broad s, 2H), 6.55-6.62 (m, 1H), 2.55 (q, J=7.2 Hz, 2H), 1.13 (t, J=7.2 Hz, 3H).
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of crude N-(2-ethyl-6-nitrophenyl)acetamide (2.4 g, 12 mmol), H2SO4 (3.4 g, 36 mmol), and H2O (10 mL) was refluxed for 2 hours and steam distilled. The distillate was extracted with Et2O and the organic phase was washed with brine and dried over Na2SO4. The solvent was evaporated to give the title compound as a yellow liquid (0.5 g, 25%). 1H NMR (400 MHz, CD3OD) δ 7.95 (1H, d, J=8.8 Hz), 7.31 (1H, d, J=6.8 Hz), 6.62 (1H, dd, J=8.8, 7.6 Hz), 2.63 (2H, q, J=7.6 Hz), 1.27 (3H, t, J=7.6 Hz).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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